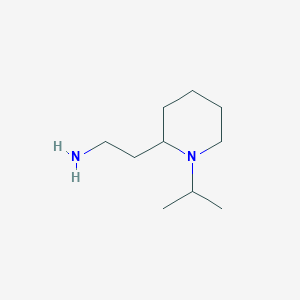

2-(1-Isopropylpiperidin-2-yl)ethanamine

描述

2-(1-Isopropylpiperidin-2-yl)ethanamine (CAS 915922-79-1) is a heterocyclic compound with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol. Its structure features a piperidine ring substituted with an isopropyl group at the 1-position and an ethanamine side chain at the 2-position (SMILES: CC(C)N1CCCCC1CCN) . Its applications remain underexplored in published literature, but it is likely utilized in chemical synthesis or as a pharmaceutical intermediate due to its structural similarity to bioactive amines.

属性

IUPAC Name |

2-(1-propan-2-ylpiperidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12-8-4-3-5-10(12)6-7-11/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKFFPYPUQJYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660741 | |

| Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-79-1 | |

| Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(1-Isopropylpiperidin-2-yl)ethanamine, also known by its chemical identifier CID 44827681, is a heterocyclic amine with the molecular formula C10H22N2. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H22N2

- Molecular Weight : 170.30 g/mol

- Structure : The compound features a piperidine ring substituted with an isopropyl group and an ethanamine moiety.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It acts as a ligand for certain receptors, modulating their activity which can influence several physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : It has been shown to interact with dopamine and serotonin receptors, influencing mood and behavior.

- Antiviral Properties : Preliminary studies suggest potential efficacy against certain viruses, particularly in the context of hepatitis C virus (HCV) inhibition .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cancer cell lines, demonstrating selective toxicity depending on the concentration used.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study conducted on the antiviral properties of this compound utilized HCV replicon systems. The compound was screened for its ability to inhibit HCV replication. Results indicated a significant reduction in viral load at specific concentrations, suggesting potential as a therapeutic agent against HCV .

Table 2: Antiviral Activity Results

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (CC50/EC50) |

|---|---|---|---|

| This compound | 0.055 ± 0.020 | 6.195 ± 0.587 | 113 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good permeability across biological membranes, which is crucial for its effectiveness as a therapeutic agent. Studies have shown that it is not significantly metabolized by major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(1-Isopropylpiperidin-2-yl)ethanamine and related compounds:

Structural and Functional Insights

Piperidine vs. Pyrrole Rings :

Replacement of the piperidine ring in this compound with a pyrrole moiety (as in 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine) reduces basicity and alters electronic properties, impacting receptor-binding affinity in medicinal chemistry applications .- The methylsulfonyl group in 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride enhances polarity, making it more suitable for aqueous-phase reactions .

- Toxicity Profiles: While this compound has a generic hazard warning, 25I-NBOMe derivatives are notoriously toxic, with documented cases of seizures, hyperthermia, and death due to their high affinity for serotonin receptors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropylpiperidin-2-yl)ethanamine typically involves multi-step organic transformations starting from piperidine or its derivatives. The key steps include:

Alkylation of Piperidine Derivatives:

The initial step often involves the alkylation of a piperidine ring at the 1-position with an isopropyl group. This is commonly achieved by reacting piperidine or a substituted piperidone (such as 2-piperidone or 4-piperidone) with an alkylating agent like isopropyl bromide or isopropyl chloride under basic or neutral conditions. The alkylation introduces the isopropyl substituent on the nitrogen atom of the piperidine ring.Reductive Amination:

Following alkylation, reductive amination is employed to introduce the ethanamine side chain at the 2-position of the piperidine ring. This involves reacting the ketone intermediate (such as 2-piperidone derivative) with ethylamine or a related amine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. The reductive amination step converts the carbonyl group into an amine, forming the ethanamine moiety.Alternative Routes:

Some methods utilize direct nucleophilic substitution on halogenated piperidine intermediates with ethylamine derivatives, followed by selective alkylation. These approaches may vary depending on the availability of starting materials and desired purity.

| Step | Reagents & Conditions | Solvents | Temperature | Yield Range (%) |

|---|---|---|---|---|

| Alkylation | Piperidine + Isopropyl bromide, base (K2CO3) | Acetonitrile, DMF | 50–80 °C | 70–85 |

| Reductive Amination | Ketone + Ethylamine + NaBH(OAc)3 or NaBH3CN | Dichloromethane | Room temperature | 60–90 |

| Purification | Distillation, crystallization | Various | Ambient to 40 °C | — |

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability, yield, and purity. Key features include:

Continuous Flow Synthesis:

The use of continuous flow reactors allows precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and reproducibility. This is especially beneficial for the alkylation and reductive amination steps.Automated Process Control:

Automated systems monitor and adjust reagent addition, mixing, and temperature to maintain optimal reaction conditions, minimizing side reactions and impurities.Advanced Purification Techniques:

Industrial purification often involves multi-step distillation under reduced pressure and crystallization to isolate the target compound with high purity. Chromatographic methods may also be employed for intermediates.Safety and Environmental Considerations:

Use of safer solvents, recycling of reagents, and minimizing hazardous waste are integral to industrial protocols.

Detailed Research Findings

Several research studies have elucidated the preparation and optimization of this compound and related compounds:

Alkylation Efficiency:

Studies show that the choice of alkylating agent and base significantly impacts the regioselectivity and yield of the isopropylation step. Isopropyl bromide in the presence of potassium carbonate in DMF or acetonitrile provides high conversion rates with minimal side products.Reductive Amination Optimization:

The use of sodium triacetoxyborohydride as a mild reducing agent allows selective reductive amination without over-reduction or ring opening. Reaction times of 12–24 hours at room temperature yield high purity products.Microwave-Assisted Synthesis:

Microwave irradiation has been explored to accelerate both alkylation and reductive amination steps, reducing reaction times from hours to minutes while maintaining or improving yields.Comparative Analysis with Analogues:

Substitution at the 1-position of the piperidine ring with different alkyl groups (ethyl, isobutyl, cyclopentyl) affects the chemical reactivity and biological activity of the resulting ethanamine derivatives. The isopropyl group provides a balance of steric hindrance and electronic effects favorable for the target compound's stability and activity.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation + Reductive Amination | Piperidine or piperidone + isopropyl bromide + ethylamine | K2CO3, NaBH(OAc)3, solvents (DMF, DCM) | 50–80 °C (alkylation), RT (amination) | High regioselectivity, good yields | Multi-step, requires purification |

| Direct Nucleophilic Substitution | Halogenated piperidine + ethylamine | Base (NaH), solvents (THF, MeCN) | Ambient to reflux | Fewer steps possible | May have lower selectivity |

| Microwave-Assisted Synthesis | Same as above | Same as above | 100–150 °C, short times | Rapid, efficient | Requires specialized equipment |

| Continuous Flow Industrial Synthesis | Piperidine derivatives + alkylating agents | Automated controls, high pressure reactors | Controlled temperature and flow rates | Scalable, reproducible | High initial setup cost |

Notes on Analytical Characterization

NMR Spectroscopy:

$$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of isopropyl and ethanamine groups on the piperidine ring.Mass Spectrometry:

Molecular ion peaks consistent with $$C{10}H{22}N_2$$ (molecular weight ~170.30 g/mol) verify compound identity.Chromatography: HPLC and GC methods are used to assess purity and monitor reaction progress.

常见问题

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Purify via distillation or crystallization, adjusting solvent polarity based on the compound’s solubility profile .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT calculations, incorporating exact-exchange terms (e.g., Becke’s hybrid functional B3LYP), are critical for modeling the compound’s electronic structure. Key steps include:

Geometry Optimization : Use a basis set (e.g., 6-31G*) to minimize energy.

Electron Distribution Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

Thermochemical Accuracy : Validate results against experimental data (e.g., ionization potentials) to refine functional choices. Becke’s work demonstrates that hybrid functionals reduce average deviations in thermochemical properties to <3 kcal/mol .

Q. Applications :

- Predict binding affinities for receptor studies.

- Guide synthetic modifications to enhance stability or activity.

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the piperidine ring. For example, the isopropyl group’s methyl protons appear as a doublet (~1.0–1.5 ppm), while the ethanamine chain shows characteristic splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C9H20N2: m/z 156.27) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. Purity Assessment :

- Use HPLC with UV detection (λ = 210–254 nm) and a C18 column. A purity threshold of ≥95% is typical for research-grade material .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity in piperidine derivatives?

Methodological Answer:

Comparative studies using structure-activity relationship (SAR) models reveal:

- Positional Effects : The 2-position ethanamine group enhances hydrogen bonding with biological targets (e.g., enzymes), while the 1-isopropyl group increases lipophilicity, affecting membrane permeability .

- Case Study : this compound vs. 2-(1-Ethylpiperidin-4-yl)ethanamine: The former shows higher CNS penetration due to reduced steric hindrance at the 2-position .

Q. Experimental Design :

- Test derivatives in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetics in rodent models).

- Use molecular docking (e.g., AutoDock Vina) to simulate target interactions .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Keep in a cool (<25°C), dry place under inert gas (N2/Ar) to prevent oxidation.

- Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste .

Q. First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

Advanced: How can crystallography resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SHELX) : Determine the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonds). SHELXL refinement protocols are widely used for small-molecule crystallography .

- Data Reconciliation : Compare crystallographic data with NMR/MS results to confirm batch consistency. Discrepancies in biological assays (e.g., IC50 values) may arise from polymorphic forms or impurities .

Basic: What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) Water <1 (low) Ethanol ~50 DMSO >100 -

Experimental Implications :

- Use DMSO for stock solutions in biological assays; dilute to ≤0.1% in aqueous buffers to avoid cytotoxicity.

- For reactions, ethanol or methanol is preferred due to compatibility with reducing agents .

Advanced: What computational tools model the compound’s pharmacokinetics (e.g., BBB penetration)?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate:

- Blood-Brain Barrier (BBB) Permeability : LogBB >0.3 suggests high CNS penetration.

- CYP450 Inhibition : Risk of drug-drug interactions .

- Molecular Dynamics (MD) Simulations : Analyze membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。